Apalutamide-COOH

Description

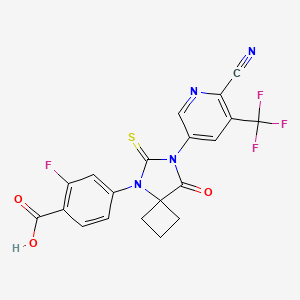

Structure

3D Structure

Properties

IUPAC Name |

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F4N4O3S/c21-14-7-10(2-3-12(14)16(29)30)28-18(32)27(17(31)19(28)4-1-5-19)11-6-13(20(22,23)24)15(8-25)26-9-11/h2-3,6-7,9H,1,4-5H2,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXCBGDFYFFSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)O)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F4N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332391-04-4 | |

| Record name | Apalutamide metabolite M4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(7-(6-CYANO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)-8-OXO-6-THIOXO-5,7-DIAZASPIRO(3.4)OCTAN-5-YL)-2-FLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58Z86OCE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Apalutamide-COOH?

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apalutamide (B1683753) is a potent, non-steroidal androgen receptor (AR) inhibitor utilized in the treatment of prostate cancer.[1] Upon administration, it undergoes extensive metabolism to form several metabolites. This document provides a detailed technical overview of a key inactive metabolite, Apalutamide-COOH (also known as M4). While the primary active metabolite is N-desmethyl-apalutamide (M3), understanding the structure and disposition of inactive metabolites like this compound is crucial for a comprehensive characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure and Identification

This compound is formed through the metabolic hydrolysis of the N-methylbenzamide group of the parent drug, Apalutamide, to a carboxylic acid. It is also referred to as Apalutamide Benzoic Acid Impurity in reference standards.

Chemical Structure:

octane (B31449) core with thio and oxo substitutions. One nitrogen is attached to a fluorobenzoic acid group, and the other is attached to a cyanotrifluoromethylpyridine group." src="https" width="450"/>

Systematic (IUPAC) Name: 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzoic acid

CAS Number: 1332391-04-4

Physicochemical and Pharmacokinetic Data

This compound is a minor metabolite in plasma but a major metabolite found in urine.[2][3] The following table summarizes key identification and quantitative pharmacokinetic data.

| Parameter | Value | Reference |

| Identifier | ||

| IUPAC Name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzoic acid | N/A |

| CAS Number | 1332391-04-4 | [4] |

| Molecular Formula | C₂₀H₁₂F₄N₄O₃S | N/A |

| Molecular Weight | 464.4 g/mol | N/A |

| Pharmacokinetic Data | ||

| Relative Plasma Exposure | Accounts for 3% of total ¹⁴C-radioactivity in plasma following oral administration of ¹⁴C-apalutamide. | [2][3][5][6] |

| Urinary Excretion | 31.1% of the total administered dose is excreted in urine as this compound. | [2][3][5][6] |

| Fecal Excretion | 2.4% of the total administered dose is excreted in feces as this compound. | [2][3][5][6] |

| Activity | Considered an inactive metabolite. | [2][3] |

Metabolic Pathway and Formation

Apalutamide is primarily metabolized in the liver by Cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[1][2] These enzymes mediate the formation of the main active metabolite, N-desmethyl-apalutamide (M3), through demethylation, and are also involved in the pathways leading to the inactive carboxylic acid metabolite, this compound (M4).[2][3]

Caption: Metabolic pathway of Apalutamide.

Experimental Protocols

Protocol: Human AME Study for Metabolite Profiling [2][3][5][6]

-

Subject Cohort: The study was conducted with healthy male volunteers.

-

Dosing Regimen:

-

A single oral dose of 240 mg of apalutamide was administered.

-

For the AME assessment, this was co-administered with a 400 µg capsule containing 37 kBq (1000 nCi) of ¹⁴C-labeled apalutamide.

-

-

Sample Collection:

-

Whole blood, plasma, urine, and feces were collected at predetermined time points over 70 days post-dose.

-

-

Sample Analysis:

-

Total radioactivity in the collected samples was quantified using accelerator mass spectrometry (AMS) or liquid scintillation counting.

-

Metabolite profiling was conducted on plasma, urine, and feces to identify and quantify apalutamide and its metabolites, including this compound (M4).

-

-

Results for this compound (M4):

-

This protocol confirmed that M4 accounted for 3% of the radioactivity in plasma.

-

It was identified as a major urinary metabolite, constituting 31.1% of the administered radioactive dose recovered in urine.

-

Fecal excretion of M4 was minor, at 2.4% of the dose.

-

Conclusion

This compound (M4) is a structurally defined, inactive metabolite of apalutamide. While it represents a minor component in systemic circulation, it is the primary metabolite excreted in urine, making its characterization essential for understanding the complete elimination pathway of apalutamide. The data summarized herein, derived from rigorous clinical AME studies, provides a foundational reference for researchers in drug metabolism and pharmacokinetics.

References

- 1. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [PDF] Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | Semantic Scholar [semanticscholar.org]

- 6. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | CoLab [colab.ws]

An In-Depth Technical Guide to the Chemical Properties and Stability of Apalutamide-COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apalutamide-COOH is the inactive carboxylic acid metabolite of Apalutamide, a potent second-generation nonsteroidal antiandrogen used in the treatment of prostate cancer. A thorough understanding of the chemical properties and stability of this major metabolite is crucial for comprehensive drug metabolism and safety profiling. This technical guide provides a detailed overview of the known chemical properties of this compound, alongside a comprehensive examination of its stability under various stress conditions, drawing upon established protocols for its parent compound, Apalutamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of Apalutamide and related compounds.

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoic acid | |

| Chemical Formula | C₂₀H₁₂F₄N₄O₃S | [1] |

| Molecular Weight | 464.39 g/mol | [1] |

| CAS Number | 1332391-04-4 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | ≥ 100 mg/mL in DMSO | [1] |

Stability of this compound

The stability of a drug metabolite is a critical parameter in assessing its potential for accumulation and interaction within biological systems. While specific stability studies on this compound are not extensively published, a robust understanding can be extrapolated from the comprehensive forced degradation studies conducted on its parent drug, Apalutamide. These studies, performed under ICH guidelines, provide a framework for evaluating the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following conditions are typically employed:

-

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N to 2 N HCl) at elevated temperatures (e.g., 65-80°C) for several hours to days.[2][3]

-

Alkaline Hydrolysis: Exposure to a basic solution (e.g., 0.01 N to 0.1 N NaOH) at room temperature or elevated temperatures.[2][3]

-

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) in the dark.[2]

-

Thermal Degradation: Exposure to dry heat at elevated temperatures (e.g., 60-80°C) for an extended period.[2][3]

-

Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.[2]

Predicted Degradation Pathways

Based on the structure of this compound and the known degradation of Apalutamide, hydrolysis of the thiohydantoin ring and modifications to the benzonitrile (B105546) moiety are potential degradation pathways under acidic and alkaline conditions. Oxidative conditions may lead to the formation of N-oxides or other oxidation products.

Storage and Handling

For research and analytical purposes, this compound should be stored under controlled conditions to ensure its integrity.

| Condition | Duration |

| Powder at -20°C | 3 years |

| Powder at 4°C | 2 years |

| In solvent at -80°C | 6 months |

| In solvent at -20°C | 1 month |

These recommendations are based on typical storage conditions for chemically similar compounds and should be verified by specific stability studies.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of stability studies. The following section outlines a general methodology for a forced degradation study and a stability-indicating HPLC method, adapted from published studies on Apalutamide.

Forced Degradation Study Protocol

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) at a known concentration (e.g., 500 ppm).[2]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 2 N HCl and heat at 80°C for 24 hours.[2]

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at room temperature for a specified period.[2]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep in the dark for 3 hours.[2]

-

Thermal Degradation: Expose the solid compound or a solution to 80°C for a specified duration.

-

Photolytic Degradation: Expose the solid compound or a solution to UV (254 nm) and fluorescent light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its degradation products.

| Parameter | Typical Conditions | Reference |

| Column | Shimpack C18 (4.6 mm × 250 mm, 5 µm) | [2] |

| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B) | [2] |

| Flow Rate | 1.0 mL/min | [2] |

| Detection | UV at 240 nm | [2] |

| Injection Volume | 10 µL | [2] |

Visualizations

Signaling Pathway of Apalutamide

Apalutamide, the parent drug of this compound, exerts its therapeutic effect by antagonizing the androgen receptor (AR) signaling pathway, which is a key driver in prostate cancer.

Caption: Mechanism of action of Apalutamide on the Androgen Receptor signaling pathway.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a compound like this compound.

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

This technical guide consolidates the currently available information on the chemical properties and stability of this compound. While specific experimental data for this metabolite is limited, the extensive studies on its parent compound, Apalutamide, provide a strong basis for understanding its likely behavior under stress conditions. The provided experimental outlines and visualizations serve as a practical resource for researchers involved in the analytical and metabolic profiling of Apalutamide. Further dedicated studies on this compound are warranted to fully characterize its physicochemical properties and degradation profile.

References

A Technical Guide to the Metabolism of Apalutamide to Apalutamide-COOH in Humans

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the metabolic fate of apalutamide (B1683753), a non-steroidal androgen receptor inhibitor, with a specific focus on its transformation to the inactive carboxylic acid metabolite, apalutamide-COOH (M4), in humans. Understanding this metabolic pathway is critical for characterizing the drug's pharmacokinetics, safety profile, and potential for drug-drug interactions.

The Metabolic Pathway of Apalutamide

Apalutamide is extensively metabolized in humans, with biotransformation being the primary route of elimination.[1] The process involves multiple enzymatic steps, leading to the formation of both active and inactive metabolites. The two most significant metabolites in circulation are an active N-desmethyl metabolite (M3) and an inactive carboxylic acid metabolite (M4), referred to herein as this compound.[2][3][4]

The metabolic cascade is initiated primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[5] These enzymes catalyze the N-demethylation of apalutamide to form its major active metabolite, N-desmethyl-apalutamide (M3).[1][6] Following the formation of M3, further oxidative and hydrolytic processes are believed to occur, leading to the formation of the inactive, polar metabolite this compound (M4), which facilitates its excretion.[2][3][4]

Quantitative Pharmacokinetics and Excretion

Following oral administration, apalutamide is well-absorbed and slowly eliminated.[2] The parent drug and its active metabolite, N-desmethyl-apalutamide, are the major circulating components, while the inactive this compound is a critical component of the excretory profile, particularly in urine.

Table 1: Plasma Pharmacokinetic Parameters

This table summarizes the relative exposure of apalutamide and its key metabolites in human plasma following a single oral dose of 240 mg radiolabeled apalutamide.

| Analyte | % of Total 14C Radioactivity in Plasma | Mean Plasma Half-life (hours) |

| Apalutamide | 45% | 151-178 |

| N-desmethyl-apalutamide (M3) | 44% | Not explicitly stated, but slow elimination |

| This compound (M4) | 3% | Not explicitly stated |

| Data sourced from a human Absorption, Metabolism, and Excretion (AME) study.[2][3][4][7] |

Table 2: Contribution of CYP Enzymes to Apalutamide Metabolism

The contribution of CYP2C8 and CYP3A4 to apalutamide's metabolism changes from a single dose to steady-state due to the auto-induction of CYP3A4 by apalutamide.[1][8]

| Enzyme | Contribution (Single Dose) | Contribution (Steady-State) |

| CYP2C8 | 58% | 40% |

| CYP3A4 | 13% | 37% |

| Data sourced from in vitro studies and physiologically based pharmacokinetic (PBPK) modeling.[1][8] |

Table 3: Excretion of Apalutamide and its Metabolites

This table details the cumulative recovery of apalutamide and its metabolites in urine and feces over 70 days post-administration of a single 240 mg oral dose of radiolabeled apalutamide. The data highlights that this compound (M4) is the predominant metabolite found in urine, underscoring its role as a major elimination product.

| Analyte | % of Dose in Urine | % of Dose in Feces | Total Recovery (% of Dose) |

| Apalutamide (Unchanged) | 1.2% | 1.5% | 2.7% |

| N-desmethyl-apalutamide (M3) | 2.7% | 2.0% | 4.7% |

| This compound (M4) | 31.1% | 2.4% | 33.5% |

| Total 14C Recovery | 64.6% | 24.3% | 88.9% |

| Data sourced from a human AME study.[2][4][7] |

Experimental Methodologies

The characterization of apalutamide's metabolism has been accomplished through rigorous clinical and bioanalytical studies.

Human Absorption, Metabolism, and Excretion (AME) Study Protocol

A pivotal Phase 1 study was conducted to determine the absolute bioavailability and the AME profile of apalutamide in healthy male subjects.[2][3][4]

-

Study Design : An open-label study involving 12 healthy male subjects.[2]

-

Dosing Regimen : Subjects received a single oral dose of 240 mg apalutamide combined with a microdose of 14C-labeled apalutamide (37 kBq).[2]

-

Sample Collection : Whole blood, plasma, urine, and feces were collected at predefined intervals for up to 70 days post-dose.[2]

-

Analytical Method : Total radioactivity was measured using accelerator mass spectrometry (AMS), a highly sensitive technique for quantifying low levels of 14C. Metabolite profiling was conducted to identify and quantify the parent drug and its metabolites in various matrices.[2]

Bioanalytical Quantification Protocol using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for accurately quantifying apalutamide and its metabolites in biological matrices like plasma for pharmacokinetic studies.[9][10][11]

-

Sample Preparation :

-

An internal standard (e.g., a stable isotope-labeled version of apalutamide) is added to a plasma sample (typically 50-100 µL).[9][10]

-

Proteins are precipitated by adding an organic solvent such as acetonitrile (B52724) or methanol.[9]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[9]

-

The resulting supernatant is transferred to a new vial for analysis.[11]

-

-

Chromatographic Separation : A reverse-phase HPLC column (e.g., C18) is used to separate apalutamide, N-desmethyl-apalutamide, and this compound from each other and from endogenous matrix components. A gradient elution with a mobile phase of water and acetonitrile (both typically containing a modifier like 0.1% formic acid) is commonly employed.[9][12]

-

Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.[11]

Conclusion

In humans, apalutamide undergoes extensive metabolism, primarily driven by CYP2C8 and CYP3A4, to form an active N-desmethyl metabolite (M3) and subsequently an inactive carboxylic acid metabolite, this compound (M4). While apalutamide and M3 constitute the majority of the drug-related material in systemic circulation, this compound (M4) is the principal metabolite excreted in the urine, representing a major pathway for the drug's clearance from the body. A thorough understanding of this metabolic pathway, quantified through rigorous AME and bioanalytical studies, is essential for the continued clinical development and safe use of apalutamide.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | Semantic Scholar [semanticscholar.org]

- 4. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | CoLab [colab.ws]

- 5. urology-textbook.com [urology-textbook.com]

- 6. page-meeting.org [page-meeting.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic Drug-Drug Interaction of Apalutamide, Part 2: Investigating Interaction Potential Using a Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Use‐Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Roles of CYP2C8 and CYP3A4 in the Metabolic Activation and Clearance of Apalutamide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Apalutamide (B1683753), a potent second-generation androgen receptor inhibitor, is a key therapeutic agent in the management of prostate cancer. Its metabolic fate is complex, involving multiple enzymatic pathways that influence its efficacy and potential for drug-drug interactions. This technical guide provides a comprehensive analysis of the critical roles of cytochrome P450 enzymes CYP2C8 and CYP3A4 in the biotransformation of apalutamide, with a specific focus on the formation of its inactive carboxylic acid metabolite, apalutamide-COOH (M4). This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of the metabolic pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Apalutamide is primarily eliminated from the body through hepatic metabolism. Understanding the specific enzymes involved in its biotransformation is crucial for predicting its pharmacokinetic profile, assessing the risk of drug-drug interactions (DDIs), and ensuring patient safety and therapeutic efficacy. The major metabolic pathways of apalutamide include N-demethylation to form the active metabolite N-desmethyl apalutamide (M3) and subsequent or direct amide hydrolysis to yield the inactive carboxylic acid metabolite, this compound (M4). This guide focuses on the well-established role of CYP2C8 and CYP3A4 in the initial metabolic steps and explores their indirect contribution to the formation of this compound.

Metabolic Pathways of Apalutamide

The metabolism of apalutamide to its inactive carboxylic acid metabolite, this compound (M4), proceeds through two primary routes as depicted in the signaling pathway diagram below. The initial and rate-limiting steps are predominantly catalyzed by CYP2C8 and CYP3A4.

Role of CYP2C8 and CYP3A4 in Apalutamide Metabolism

In vitro and in vivo studies have unequivocally demonstrated that CYP2C8 and CYP3A4 are the principal enzymes responsible for the initial metabolism of apalutamide, primarily through N-demethylation to form the active metabolite, N-desmethyl apalutamide (M3)[1][2][3][4].

Relative Contribution of CYP2C8 and CYP3A4

The relative contribution of CYP2C8 and CYP3A4 to apalutamide metabolism is dynamic and changes with repeated dosing due to the auto-induction of CYP3A4 by apalutamide[4].

| Dosing Condition | CYP2C8 Contribution | CYP3A4 Contribution | Reference |

| Single Dose | ~58% | ~13% | [3][4] |

| Steady State | ~40% | ~37% | [3][4] |

| Table 1: Relative Contribution of CYP2C8 and CYP3A4 to Apalutamide Metabolism. |

This shift in enzyme contribution highlights the importance of considering the dosing regimen when evaluating potential drug-drug interactions.

Formation of this compound (M4)

While CYP2C8 and CYP3A4 are directly responsible for the formation of M3, their role in the formation of this compound (M4) is indirect. M4 is formed via two pathways:

-

Direct amide hydrolysis of apalutamide.

-

Amide hydrolysis of the intermediate metabolite M3.

The specific enzymes catalyzing these amide hydrolysis steps have not been definitively identified in the reviewed literature. While carboxylesterases are known to catalyze such reactions for other drugs, their specific involvement in apalutamide metabolism requires further investigation[5][6]. Therefore, CYP2C8 and CYP3A4 contribute to the formation of M4 by providing the precursor M3.

Experimental Protocols

The elucidation of the metabolic pathways of apalutamide has been achieved through a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

A common experimental workflow for in vitro metabolism studies is outlined below.

-

Enzyme Sources: Studies have utilized human liver microsomes (HLMs), cryopreserved human hepatocytes, and recombinant human CYP enzymes (e.g., expressed in baculovirus-infected insect cells) to identify the contributing enzymes.

-

Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution containing the enzyme source, apalutamide, and the cofactor NADPH to initiate the reaction.

-

Inhibitor Studies: Selective chemical inhibitors for specific CYP isoforms are used to determine the relative contribution of each enzyme. For example, gemfibrozil (B1671426) is a known inhibitor of CYP2C8, while ketoconazole (B1673606) and itraconazole (B105839) are potent inhibitors of CYP3A4.

-

Analytical Methods: The formation of metabolites is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

In Vivo Metabolism and DDI Studies

-

Human Absorption, Metabolism, and Excretion (AME) Studies: These studies typically involve the administration of a single oral dose of radiolabeled ([14C]) apalutamide to healthy male subjects. Plasma, urine, and feces are collected over an extended period to identify and quantify the parent drug and its metabolites. Accelerator mass spectrometry (AMS) is a highly sensitive technique used for the analysis of 14C-labeled compounds in these studies.

-

Drug-Drug Interaction (DDI) Studies: Clinical DDI studies are conducted to assess the in vivo impact of co-administering potent and specific inhibitors of CYP2C8 and CYP3A4 on the pharmacokinetics of apalutamide. These studies provide crucial clinical evidence for the role of these enzymes.

Quantitative Data

The following tables summarize the available quantitative data on the impact of CYP inhibitors on apalutamide exposure.

| Co-administered Drug | CYP Inhibition | Effect on Apalutamide AUC | Effect on Apalutamide Cmax | Reference |

| Gemfibrozil | Strong CYP2C8 inhibitor | ↑ ~68% | Not significantly changed | [7] |

| Itraconazole | Strong CYP3A4 inhibitor | Relatively unchanged | Relatively unchanged | [7] |

| Ketoconazole | Strong CYP3A4 inhibitor | ↑ ~51% (steady state) | ↑ ~38% (steady state) | [8][9] |

| Table 2: In Vivo Effects of CYP Inhibitors on Apalutamide Pharmacokinetics. |

Note: The lack of a significant effect of itraconazole in the single-dose study is consistent with the lower contribution of CYP3A4 in the initial metabolism of apalutamide. The predicted significant effect of ketoconazole at steady state reflects the increased contribution of CYP3A4 after auto-induction.

Logical Framework for Enzyme Contribution Assessment

The determination of the roles of CYP2C8 and CYP3A4 in apalutamide metabolism follows a logical progression of experiments.

Conclusion

CYP2C8 and CYP3A4 are the cornerstone enzymes in the metabolic clearance of apalutamide. Their primary role is the N-demethylation of apalutamide to its active metabolite, M3. This initial metabolic step is crucial as it precedes the subsequent formation of the inactive carboxylic acid metabolite, this compound (M4). The contribution of these two enzymes is dynamic, with CYP3A4 playing a more significant role at steady state due to auto-induction. While the enzymes responsible for the final amide hydrolysis step to form this compound are not definitively established, the foundational role of CYP2C8 and CYP3A4 in the overall metabolic cascade is clear. A thorough understanding of these pathways is essential for optimizing apalutamide therapy and managing potential drug-drug interactions in the clinical setting. Further research is warranted to identify the specific hydrolases involved in the formation of this compound.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacokinetics and Use‐Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | Semantic Scholar [semanticscholar.org]

- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic Drug-Drug Interaction of Apalutamide, Part 2: Investigating Interaction Potential Using a Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inactivity of Apalutamide's Carboxylic Acid Metabolite at the Androgen Receptor: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the pharmacological inactivity of apalutamide-COOH (M4), a major metabolite of the potent androgen receptor (AR) inhibitor, apalutamide (B1683753). While apalutamide and its active metabolite, N-desmethyl apalutamide (M3), effectively antagonize the AR signaling pathway, the carboxylic acid metabolite is characterized by significantly diminished activity. This document summarizes the quantitative data, details relevant experimental methodologies, and illustrates the key pathways and processes involved.

Apalutamide is a second-generation non-steroidal antiandrogen that directly binds to the ligand-binding domain of the androgen receptor.[1] Its mechanism of action involves inhibiting AR nuclear translocation, preventing DNA binding, and thereby impeding AR-mediated transcription.[1] The metabolism of apalutamide is primarily carried out by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of an active N-desmethyl metabolite (M3) and an inactive carboxylic acid metabolite (M4).[2]

Comparative In Vitro Activity at the Androgen Receptor

The functional activity of apalutamide and its metabolites at the androgen receptor has been quantitatively assessed through various in vitro assays. The data clearly demonstrates the significantly reduced potency of the this compound metabolite.

| Compound | Description | Relative Potency vs. Apalutamide | Assay Type | Reference |

| Apalutamide | Parent Drug | 1x | Androgen-induced DNA binding assay | [3] |

| N-desmethyl apalutamide (M3) | Active Metabolite | ~3-fold less potent | Androgen-induced DNA binding assay | [3] |

| This compound (M4) | Inactive Carboxylic Acid Metabolite | ~30-fold less potent | Androgen-induced DNA binding assay | [3] |

Experimental Protocols

The determination of the activity of compounds like apalutamide and its metabolites at the androgen receptor typically involves two key types of in vitro assays: competitive binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay is designed to measure the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Objective: To determine the binding affinity (Ki or IC50) of a test compound to the androgen receptor.

Principle: A constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]-R1881) is incubated with a source of androgen receptors (e.g., prostate cancer cell lysates or recombinant AR protein). The test compound is added in increasing concentrations, and the displacement of the radioligand is measured.

Generalized Protocol:

-

Preparation of Reagents:

-

Androgen Receptor Source: Lysates from androgen-sensitive prostate cancer cells (e.g., LNCaP) or purified recombinant AR protein.

-

Radioligand: A solution of a radiolabeled androgen, such as [3H]-R1881, at a concentration typically near its Kd.

-

Test Compounds: Serial dilutions of apalutamide, N-desmethyl apalutamide, and this compound.

-

Wash Buffer: Ice-cold buffer to separate bound from unbound radioligand.

-

-

Assay Procedure:

-

In a multi-well plate, the androgen receptor preparation is incubated with the radioligand in the presence of either buffer (total binding), a saturating concentration of a non-labeled androgen (non-specific binding), or varying concentrations of the test compound.

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Androgen Receptor Transcriptional Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding to the androgen receptor, specifically its ability to modulate gene transcription.

Objective: To determine if a test compound acts as an agonist or antagonist of androgen receptor-mediated transcription and to quantify its potency (e.g., IC50 for antagonism).

Principle: A host cell line that does not endogenously express the androgen receptor is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

Generalized Protocol:

-

Cell Culture and Transfection:

-

Cells (e.g., HEK293 or PC-3) are cultured in appropriate media.

-

Cells are co-transfected with an androgen receptor expression vector and an androgen-responsive reporter plasmid.

-

-

Compound Treatment:

-

For antagonist activity assessment, the transfected cells are treated with a known androgen receptor agonist (e.g., dihydrotestosterone (B1667394) - DHT) to induce reporter gene expression, along with increasing concentrations of the test compound (apalutamide, N-desmethyl apalutamide, or this compound).

-

For agonist activity assessment, cells are treated with the test compound alone.

-

-

Reporter Gene Assay:

-

After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer following the addition of the appropriate substrate.

-

-

Data Analysis:

-

The reporter activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

-

For antagonists, the IC50 value, representing the concentration that inhibits 50% of the agonist-induced reporter activity, is calculated.

-

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the androgen receptor signaling pathway and the workflow of a competitive binding assay.

Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.

Caption: Workflow of a Competitive Androgen Receptor Binding Assay.

Conclusion

The available data from in vitro pharmacological studies, as summarized in regulatory reviews, robustly demonstrates that this compound (M4) is an inactive metabolite at the androgen receptor.[3] Its potency is significantly diminished—approximately 30-fold less than the parent compound, apalutamide—in assays measuring androgen-induced DNA binding.[3] This pronounced reduction in activity confirms that the therapeutic efficacy of apalutamide is attributable to the parent drug and its active N-desmethyl metabolite (M3), with the carboxylic acid metabolite not contributing to the pharmacological effect at the androgen receptor. This understanding is critical for the continued development and clinical application of androgen receptor-targeted therapies.

References

- 1. ERLEADA® (apalutamide) demonstrates statistically significant and clinically meaningful improvement in overall survival compared to enzalutamide in patients with metastatic castration-sensitive prostate cancer [jnj.com]

- 2. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

Apalutamide-COOH as a potential biomarker for Apalutamide exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753) is a next-generation non-steroidal androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (NM-CRPC) and metastatic castration-sensitive prostate cancer (mCSPC). Understanding the clinical pharmacology of apalutamide, including its metabolism and the exposure of its metabolites, is crucial for optimizing its therapeutic use and managing potential drug-drug interactions. While the parent drug and its active metabolite, N-desmethylapalutamide, are well-characterized, emerging evidence suggests that the inactive carboxylic acid metabolite, apalutamide-COOH (also referred to as M4), may serve as a valuable biomarker for assessing apalutamide exposure. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its pharmacokinetics, proposed metabolic pathways, and the analytical methodologies for its quantification, to support its evaluation as a potential biomarker.

Metabolism and Pharmacokinetics of Apalutamide and its Metabolites

Apalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form its major active metabolite, N-desmethylapalutamide.[1][2] Both apalutamide and N-desmethylapalutamide are further metabolized by carboxylesterase to form the inactive carboxylic acid metabolite, this compound.[3][4]

The pharmacokinetics of apalutamide and its metabolites have been characterized in healthy male subjects and patients with castration-resistant prostate cancer. Following oral administration, apalutamide is well-absorbed, with a mean absolute bioavailability of approximately 100%.[1] Steady-state concentrations are typically achieved after four weeks of daily dosing.[5]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of apalutamide, its active metabolite N-desmethylapalutamide, and the available data for the inactive metabolite this compound.

Table 1: Pharmacokinetic Parameters of Apalutamide and N-desmethylapalutamide at Steady State

| Parameter | Apalutamide | N-desmethylapalutamide |

| Cmax (mcg/mL) | 6.0 | 5.9 |

| AUC (mcg·h/mL) | 100 | Not explicitly stated |

| Apparent Clearance (CL/F) (L/h) | 2.0 | 1.5[5] |

| Mean Effective Half-life (days) | ~3 | Not explicitly stated |

| Accumulation Ratio | ~5-fold | ~85.2-fold[5] |

| Plasma Protein Binding | 96% | 95% |

Data compiled from multiple sources. Specific citations are provided for individual data points where available.

Table 2: Distribution and Excretion of Apalutamide and its Metabolites

| Analyte | Plasma Radioactivity (%)[1] | Urinary Excretion (% of Dose)[1] | Fecal Excretion (% of Dose)[1] |

| Apalutamide | 45 | 1.2 | 1.5 |

| N-desmethylapalutamide (M3) | 44 | 2.7 | 2.0 |

| This compound (M4) | 3 | 31.1 | 2.4 |

This compound as a Potential Biomarker

The data from human absorption, metabolism, and excretion (AME) studies reveal that while this compound is a minor component in plasma based on radioactivity, it is a major urinary metabolite.[1] The substantial renal clearance of this compound suggests that its concentration in urine could serve as a non-invasive measure of apalutamide exposure.

Logical Framework for Biomarker Evaluation

The evaluation of this compound as a biomarker for apalutamide exposure follows a logical progression from understanding its formation and clearance to establishing a correlation with parent drug exposure and clinical outcomes.

Experimental Protocols

The quantification of apalutamide and its metabolites in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline a general methodology based on published protocols for apalutamide that can be adapted for this compound.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is commonly used for the extraction of apalutamide and its metabolites from plasma samples.

-

To a 100 µL aliquot of human plasma, add an internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile, in a 1:1 ratio with the plasma.

-

Vortex the mixture for approximately 10 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is common.

-

Flow Rate: A flow rate of 0.4 to 1.0 mL/min is generally employed.

-

Injection Volume: Typically 5-10 µL of the extracted sample is injected.

-

Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard for apalutamide and its metabolites.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for apalutamide, N-desmethylapalutamide, and this compound would be monitored. For apalutamide, a common transition is m/z 478.09 → 447.05. The specific transition for this compound would need to be determined based on its exact mass and fragmentation pattern.

Experimental Workflow Diagram

Signaling Pathway and Mechanism of Action

Apalutamide is a potent androgen receptor (AR) inhibitor that binds directly to the ligand-binding domain of the AR. This action prevents AR nuclear translocation, DNA binding, and AR-mediated transcription, ultimately leading to decreased tumor cell proliferation.

Conclusion and Future Directions

The inactive carboxylic acid metabolite of apalutamide, this compound (M4), represents a promising yet underexplored candidate as a biomarker for apalutamide exposure. Its significant presence in urine offers a potential avenue for non-invasive monitoring. However, to fully establish its utility, further research is warranted. Specifically, detailed pharmacokinetic studies are needed to characterize the plasma concentration-time profile of this compound and to establish a robust correlation between its levels (in both plasma and urine) and the systemic exposure to the parent drug, apalutamide, and its active metabolite, N-desmethylapalutamide. Furthermore, the development and validation of a specific and sensitive bioanalytical method for the routine quantification of this compound in clinical samples is a critical next step. Addressing these research gaps will be instrumental in determining the role of this compound in optimizing apalutamide therapy and enhancing patient outcomes.

References

- 1. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of Apalutamide-COOH Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753) is a potent, non-steroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1] Following administration, it is metabolized into several compounds, one of which is Apalutamide-COOH. The characterization of the physicochemical properties of active pharmaceutical ingredient (API) metabolites is a critical step in drug development. These properties influence the metabolite's absorption, distribution, metabolism, excretion (ADME), and potential for accumulation, directly impacting the overall safety and efficacy profile of the parent drug.

This technical guide provides a summary of the known physicochemical properties of this compound powder. Due to the limited availability of public data for this specific metabolite, this guide also includes data for the parent drug, Apalutamide, for context and comparison. Furthermore, it outlines standard, representative experimental protocols for determining key physicochemical parameters and presents a logical workflow for the characterization of a novel pharmaceutical powder.

Data Summary: Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information for the metabolite and its parent compound, Apalutamide. The addition of a carboxylic acid moiety in this compound is expected to significantly alter properties such as solubility, pKa, and polarity compared to the parent drug.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoic acid | Inferred |

| Molecular Formula | C₂₀H₁₂F₄N₄O₃S | [2] |

| Molecular Weight | 464.39 g/mol | [2] |

| CAS Number | 1332391-04-4 | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | In DMSO: ≥ 100 mg/mL |[2] |

Table 2: Physicochemical Properties of Apalutamide (Parent Compound)

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide | [3] |

| Molecular Formula | C₂₁H₁₅F₄N₅O₂S | [3][4] |

| Molecular Weight | 477.44 g/mol | [3][4] |

| Appearance | White to slightly yellow powder | [3] |

| Aqueous Solubility | Practically insoluble over a wide pH range | [3][4] |

| Organic Solubility | Soluble in Chloroform, Methanol (B129727) | [5] |

| Melting Point | 190 - 192 °C | [5] |

| Hygroscopicity | Non-hygroscopic | [4] |

| BCS Class | Class 2 | [4] |

| Polymorphism | Exhibits polymorphism |[3] |

Physicochemical Characterization Workflow

The comprehensive characterization of a new pharmaceutical powder, such as a drug metabolite, follows a structured workflow. This process ensures that all critical physical and chemical attributes are identified and quantified, providing a robust data package for further development.

Caption: Logical workflow for the physicochemical characterization of a new pharmaceutical powder.

Standard Experimental Methodologies

The following sections detail representative protocols for determining key physicochemical parameters. These are standard methods employed in the pharmaceutical industry for API characterization.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent system.

-

Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 4.5, 6.8, 7.4) and relevant organic solvents.

-

Sample Addition: Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial. The presence of solid material at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. If necessary, centrifuge or filter the samples (using a filter compatible with the solvent that does not bind the analyte) to separate the saturated solution from the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Reporting: Express solubility in units of mg/mL or µg/mL.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and identify thermal events like polymorphic transitions or degradation.

-

Sample Preparation: Accurately weigh a small amount of this compound powder (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of ionizable groups, such as the carboxylic acid in this compound.

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water, or a water/co-solvent mixture like methanol if aqueous solubility is low).

-

Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use an automated titrator to add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

-

Titration: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, specialized software can analyze the first or second derivative of the titration curve to accurately determine the pKa value(s).

Solid-State Analysis by X-Ray Powder Diffraction (XRPD)

XRPD is the primary method for identifying the crystalline form (polymorph) of a solid material.

-

Sample Preparation: Gently grind the this compound powder to ensure a random orientation of crystallites. Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα radiation) and detector parameters.

-

Data Collection: Scan the sample over a specified range of 2θ angles (e.g., 2° to 40°) at a defined step size and scan speed.

-

Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus the 2θ angle. The unique pattern of peaks (positions and relative intensities) serves as a fingerprint for the specific crystalline form of the compound. This pattern can be compared to reference patterns to identify the polymorph or confirm its amorphous nature (indicated by the absence of sharp peaks).

References

- 1. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. EP3811932A1 - Dosage form of apalutamide - Google Patents [patents.google.com]

- 5. Apalutamide | 956104-40-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

A Technical Guide to the Solubility of Apalutamide-COOH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Apalutamide-COOH, a primary metabolite of the non-steroidal antiandrogen medication Apalutamide (B1683753). A comprehensive understanding of the solubility of this metabolite is critical for the development of robust analytical methods, the design of preclinical and clinical studies, and the overall understanding of the drug's metabolic profile. This document compiles available data on the solubility of this compound and provides detailed experimental protocols for its determination.

Introduction to Apalutamide and its Metabolism

Apalutamide is a potent androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1][2] Upon administration, apalutamide is metabolized in the liver primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2][3] This metabolic process leads to the formation of several metabolites, including the active metabolite, N-desmethyl apalutamide (M3), and an inactive carboxylic acid metabolite, this compound (M4).[4] While this compound is considered inactive, its physicochemical properties, including solubility, are important for a complete understanding of the drug's disposition.

Below is a diagram illustrating the metabolic pathway of Apalutamide.

Solubility Data of this compound

Publicly available quantitative solubility data for this compound in a range of organic solvents is limited. The following table summarizes the available information. For comparative purposes, qualitative solubility data for the carboxylic acid metabolite of enzalutamide (B1683756), a structurally similar non-steroidal antiandrogen, is also included.

| Solvent | This compound Solubility | Enzalutamide Carboxylic Acid Solubility (Analogous Compound) |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Sparingly Soluble |

| Ethyl Acetate | Data not available | Slightly Soluble |

| Methanol | Data not available | Slightly Soluble |

Disclaimer: The solubility data for the enzalutamide carboxylic acid metabolite is provided for informational purposes only due to the structural similarity between the two parent compounds. This data should not be considered a direct substitute for experimental determination of this compound solubility.

Experimental Protocol for Solubility Determination

For researchers seeking to determine the solubility of this compound in various organic solvents, the following experimental protocol outlines a standard procedure using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound reference standard

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, ethyl acetate) of analytical grade or higher

-

Deionized water

-

Formic acid (for mobile phase preparation)

-

Acetonitrile (HPLC grade)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

HPLC system with a UV or mass spectrometry (MS) detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that bracket the expected solubility range.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

Prepare a mobile phase suitable for the analysis of apalutamide and its metabolites. A common mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]

-

Inject the prepared calibration standards to generate a calibration curve.

-

Inject the filtered supernatant samples (appropriately diluted if necessary) for analysis.

-

-

Data Analysis:

-

Integrate the peak areas of the this compound in the chromatograms of the calibration standards and the samples.

-

Use the calibration curve to determine the concentration of this compound in the saturated solutions.

-

Express the solubility in appropriate units, such as mg/mL or mmol/L.

-

Conclusion

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. drugs.com [drugs.com]

- 3. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

Apalutamide-COOH: A Comprehensive Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing detailed information on Apalutamide-COOH, a key metabolite of the androgen receptor inhibitor, apalutamide (B1683753). This document outlines its chemical properties, metabolic pathways, and the methodologies for its analysis.

Core Compound and Metabolite Properties

Apalutamide is a potent non-steroidal anti-androgen agent. Its metabolism primarily yields two significant metabolites: an active N-desmethyl metabolite and an inactive carboxylic acid metabolite, this compound. The key quantitative data for these compounds are summarized below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Apalutamide | 956104-40-8 | C₂₁H₁₅F₄N₅O₂S | 477.44 |

| This compound | 1332391-04-4 | C₂₀H₁₂F₄N₄O₃S | 464.39 |

| N-desmethyl apalutamide | Not Available | C₂₀H₁₃F₄N₅O₂S | 463.41 |

Metabolic Pathway of Apalutamide

Apalutamide undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4. The major metabolic pathway involves N-demethylation to form the active metabolite, N-desmethyl apalutamide. Subsequently, both apalutamide and N-desmethyl apalutamide can undergo hydrolysis to form the inactive carboxylic acid metabolite, this compound (identified as metabolite M4 in clinical studies).

Methodological & Application

Application Note: Quantification of Apalutamide-COOH in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753) is a potent non-steroidal anti-androgen used in the treatment of prostate cancer. The metabolic profile of apalutamide is complex, involving the formation of several metabolites. One of these is the inactive carboxylic acid metabolite, apalutamide-COOH (also known as M4), formed through amide hydrolysis. While not pharmacologically active, quantifying this compound is crucial for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Metabolic Pathway of Apalutamide

Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4, to form the active metabolite N-desmethyl apalutamide. A secondary pathway involves amide hydrolysis to produce the inactive carboxylic acid metabolite, this compound.[1]

Metabolic pathway of Apalutamide.

Experimental Protocol

This protocol outlines a method for the extraction and quantification of this compound from human plasma.

Materials and Reagents

-

This compound reference standard

-

Apalutamide-d3-COOH internal standard (IS)

-

Human plasma (K2EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and apalutamide-d3-COOH in methanol.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the apalutamide-d3-COOH stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |

Mass Spectrometry

| Parameter | Value |

| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

MRM Transitions

| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) |

| This compound | 464.1 | 418.1 | 25 |

| Apalutamide-d3-COOH (IS) | 467.1 | 421.1 | 25 |

Experimental Workflow

Experimental workflow for this compound quantification.

Quantitative Data Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics of the validated method.

Table 1: Calibration Curve Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| This compound | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15% | < 15 | ± 15% |

| LQC | 3 | < 15 | ± 15% | < 15 | ± 15% |

| MQC | 100 | < 15 | ± 15% | < 15 | ± 15% |

| HQC | 800 | < 15 | ± 15% | < 15 | ± 15% |

Table 3: Matrix Effect and Recovery

| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |

| LQC | 3 | 95 - 105 | > 85 |

| HQC | 800 | 95 - 105 | > 85 |

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of the inactive metabolite this compound in human plasma. The simple protein precipitation extraction and the specific MRM transitions provide a reliable assay for use in pharmacokinetic and metabolic studies of apalutamide. The method meets typical validation criteria for bioanalytical assays, ensuring accurate and precise results.

References

Application Note: Quantitative Analysis of Apalutamide-COOH in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of apalutamide (B1683753).

Introduction

Apalutamide is a non-steroidal anti-androgen agent used in the treatment of prostate cancer. It is extensively metabolized in the body, with one of the main inactive metabolites being a carboxylic acid derivative (M4), herein referred to as Apalutamide-COOH. A significant portion of an administered apalutamide dose is excreted in the urine as this metabolite, making its quantification in urine a crucial aspect of understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2][3]

This application note provides a detailed protocol for the extraction and quantification of this compound in human urine samples. The method incorporates enzymatic hydrolysis to account for potential glucuronide conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration.

Signaling Pathway and Metabolism

Apalutamide functions by inhibiting the androgen receptor (AR) signaling pathway. It binds to the ligand-binding domain of the AR, preventing AR nuclear translocation, DNA binding, and subsequent transcription of target genes involved in prostate cancer cell proliferation. Metabolism of apalutamide occurs primarily in the liver via CYP2C8 and CYP3A4 enzymes, leading to the formation of an active metabolite, N-desmethyl apalutamide (M3), and the inactive this compound (M4).[4]

Metabolism of Apalutamide to its primary metabolites.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

This compound reference standard

-

This compound-d4 (or other stable isotope-labeled internal standard)

-

-

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297)

-

Deionized water (18 MΩ·cm)

-

β-glucuronidase (from E. coli or Helix pomatia)[5]

-

Sodium acetate buffer (1 M, pH 5.0)

-

-

Consumables:

-

Polypropylene (B1209903) microcentrifuge tubes (1.5 mL and 2.0 mL)

-

Pipette tips

-

Autosampler vials with inserts

-

Solid-Phase Extraction (SPE) cartridges: Mixed-mode strong anion exchange (SAX) or polymeric reversed-phase cartridges.[6]

-

Sample Preparation

The following workflow outlines the steps from urine sample collection to preparation for LC-MS/MS analysis.

Workflow for this compound extraction from urine.

Step-by-Step Procedure:

-

Sample Thawing: Thaw frozen urine samples at room temperature. Vortex briefly to ensure homogeneity.

-

Internal Standard Spiking: To 0.5 mL of each urine sample (calibrator, QC, or unknown) in a polypropylene tube, add 20 µL of the internal standard (IS) working solution (e.g., this compound-d4 at 1 µg/mL).

-

Enzymatic Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

Condition: Condition a mixed-mode strong anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Load: Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elute: Elute this compound and the IS with 1 mL of a solution of 2% formic acid in acetonitrile into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex, and transfer the solution to an autosampler vial for analysis.

-

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

|---|---|

| LC System | |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[9] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |

| Monitored Ions | Multiple Reaction Monitoring (MRM) |

| This compound | m/z 495.1 → [Predicted Fragment] |

| This compound-d4 (IS) | m/z 499.1 → [Predicted Fragment + 4 Da] |

| Dwell Time | 100 ms |

| Collision Energy | Optimization required |

| Source Temp. | 500°C |

Note: The exact m/z transitions for this compound must be determined by direct infusion of the reference standard. The parent ion (precursor) is predicted based on the addition of an oxygen atom and loss of two hydrogen atoms from the parent apalutamide molecule (C21H15F4N5O2S, MW: 477.4 g/mol ) to form the carboxylic acid (C21H13F4N5O3S, MW: 495.4 g/mol ). Fragments would be determined experimentally.

Data Presentation and Method Performance

Calibration Curve and Quality Controls

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of this compound into blank human urine. The method should be validated according to regulatory guidelines.

Table 2: Example Calibration and QC Concentrations

| Sample Type | Concentration Level | Concentration (ng/mL) |

|---|---|---|

| Calibration Std 1 | LLOQ | 1 |

| Calibration Std 2 | 5 | |

| Calibration Std 3 | 25 | |

| Calibration Std 4 | 100 | |

| Calibration Std 5 | 250 | |

| Calibration Std 6 | 500 | |

| Calibration Std 7 | ULOQ | 1000 |

| QC Sample 1 | Low QC | 3 |

| QC Sample 2 | Medium QC | 200 |

| QC Sample 3 | High QC | 800 |

Quantitative Data Summary

The performance of the analytical method should be rigorously evaluated. The following table summarizes the expected performance characteristics based on similar bioanalytical assays.

Table 3: Summary of Quantitative Performance (Target Values)

| Parameter | Target Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10; Accuracy within ±20%; Precision ≤20% CV |

| Accuracy (RE%) | Within ±15% of nominal value (±20% for LLOQ) |

| Precision (CV%) | Intra-day and Inter-day ≤15% (≤20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible across QC levels |

| Matrix Effect | Internal standard should compensate for any ion suppression/enhancement |

| Stability | Analyte stable under tested conditions (Freeze-thaw, Bench-top, Post-preparative) |

This protocol provides a robust framework for the reliable quantification of this compound in urine. Researchers should perform a full method validation to ensure the results are accurate and reproducible for their specific application.

References

- 1. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | CoLab [colab.ws]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mecsj.com [mecsj.com]

- 6. agilent.com [agilent.com]

- 7. phenomenex.com [phenomenex.com]

- 8. myadlm.org [myadlm.org]

- 9. benchchem.com [benchchem.com]

- 10. ijcrr.com [ijcrr.com]